Meriolin 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meriolin 7 is a synthetic compound belonging to the class of kinase inhibitors. It is a hybrid molecule derived from the naturally occurring marine alkaloids meridianins and variolins. These compounds are known for their potent inhibitory activities against cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcription. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meriolin 7 involves the acylation of 7-azaindole derivatives. The process begins with the treatment of 7-azaindole with acetyl chloride in the presence of tin (IV) tetrachloride, resulting in the formation of 3-acetyl-7-azaindole. This intermediate is then subjected to further reactions to introduce the pyrimidin-4-yl group, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Meriolin 7 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used. These reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are typically conducted in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of this compound.
Scientific Research Applications
Meriolin 7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tool compound to study the inhibition of cyclin-dependent kinases. Its unique structure and reactivity make it a valuable model for developing new kinase inhibitors with improved selectivity and potency.
Biology
In biological research, this compound is employed to investigate cell cycle regulation and transcription processes. It has been shown to inhibit the activity of various cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Medicine
This compound holds significant promise in cancer therapy. Its ability to selectively inhibit cyclin-dependent kinases makes it a potential candidate for the treatment of various cancers, including leukemia and lymphoma. Preclinical studies have demonstrated its efficacy in reducing tumor growth and inducing cell death in cancer cells .
Industry
In the industrial sector, this compound is used in the development of new anticancer drugs. Its potent kinase inhibitory properties make it a valuable lead compound for pharmaceutical companies aiming to create novel cancer therapies.
Mechanism of Action
Meriolin 7 exerts its effects by inhibiting the activity of cyclin-dependent kinases. These kinases are essential for cell cycle progression and transcription regulation. This compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest, reduced transcription, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Meriolin 7 is unique compared to other similar compounds due to its hybrid structure derived from meridianins and variolins. While both meridianins and variolins are known for their kinase inhibitory activities, this compound exhibits enhanced selectivity and potency towards cyclin-dependent kinases .
Similar Compounds
Meridianins: Naturally occurring marine alkaloids with kinase inhibitory properties.
This compound’s unique hybrid structure and improved kinase inhibitory activity make it a promising candidate for further research and development in cancer therapy.
Properties
Molecular Formula |
C14H15N5O2 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
4-[4-(2-methoxyethoxy)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H15N5O2/c1-20-6-7-21-11-3-5-16-13-12(11)9(8-18-13)10-2-4-17-14(15)19-10/h2-5,8H,6-7H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
NFOHQNIARGGZFN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.